molecular formula C14H19N3O4S B12760250 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid CAS No. 171088-74-7

4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid

Cat. No.: B12760250
CAS No.: 171088-74-7
M. Wt: 325.39 g/mol
InChI Key: GLEMCTVKJLMGRO-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid is a compound that combines a thiazole ring with an amine group and a substituted butanoic acid. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the butanoic acid moiety.

    Substitution: Various substitution reactions could occur, especially on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-1,3-thiazol-2-amine derivatives
  • 4-(4-methoxyanilino)-4-oxobutanoic acid analogs

Uniqueness

The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

171088-74-7

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO4.C3H6N2S/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5)

InChI Key

GLEMCTVKJLMGRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N

Origin of Product

United States

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